(But-3-en-2-yl)(tributyl)stannane
Overview
Description
(But-3-en-2-yl)(tributyl)stannane is an organotin compound with the molecular formula C18H38Sn. It is a derivative of tributyltin, where one of the butyl groups is replaced by a but-3-en-2-yl group. This compound is of interest in organic synthesis due to its ability to participate in various chemical reactions, particularly those involving radical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
(But-3-en-2-yl)(tributyl)stannane can be synthesized through the reaction of tributyltin hydride with but-3-en-2-yl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(But-3-en-2-yl)(tributyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The but-3-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Radical initiators such as AIBN and reducing agents like tributyltin hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
(But-3-en-2-yl)(tributyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and Stille couplings.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (But-3-en-2-yl)(tributyl)stannane involves the formation of radical intermediates. The compound can donate a hydrogen atom to form a stable radical, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the but-3-en-2-yl group.
Vinyl tributyltin: Contains a vinyl group instead of a but-3-en-2-yl group.
Uniqueness
(But-3-en-2-yl)(tributyl)stannane is unique due to the presence of the but-3-en-2-yl group, which imparts different reactivity and properties compared to other tributyltin derivatives. This makes it particularly useful in specific types of radical reactions and organic synthesis .
Properties
IUPAC Name |
but-3-en-2-yl(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3-4H,1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSEBPIVXXGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511810 | |
Record name | (But-3-en-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76505-19-6 | |
Record name | (But-3-en-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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